Methyl adipoyl chloride

PROTAC Targeted Protein Degradation Linker Chemistry

Methyl adipoyl chloride (CAS 35444-44-1), also known as methyl 6-chloro-6-oxohexanoate or adipic acid monomethyl ester chloride, is a bifunctional C7 acyl chloride-ester compound (molecular formula C7H11ClO3; molecular weight 178.61 g/mol). This compound functions as a heterobifunctional reagent possessing both an acyl chloride moiety and a methyl ester group, enabling sequential, chemoselective derivatization strategies.

Molecular Formula C7H11ClO3
Molecular Weight 178.61 g/mol
CAS No. 35444-44-1
Cat. No. B057644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl adipoyl chloride
CAS35444-44-1
Synonyms5-(Methoxycarbonyl)pentanoyl chloride;  5-Carbomethoxypentanoyl chloride;  5-Carbomethoxyvaleryl chloride;  5-Chlorocarbonylpentanoic acid methyl ester;  6-Chloro-6-oxohexanoic acid methyl ester;  Adipic acid chloride methyl ester;  Adipic acid methyl este
Molecular FormulaC7H11ClO3
Molecular Weight178.61 g/mol
Structural Identifiers
SMILESCOC(=O)CCCCC(=O)Cl
InChIInChI=1S/C7H11ClO3/c1-11-7(10)5-3-2-4-6(8)9/h2-5H2,1H3
InChIKeyHDLGIEZOMYJKAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Adipoyl Chloride (CAS 35444-44-1): Technical Overview for Scientific Procurement


Methyl adipoyl chloride (CAS 35444-44-1), also known as methyl 6-chloro-6-oxohexanoate or adipic acid monomethyl ester chloride, is a bifunctional C7 acyl chloride-ester compound (molecular formula C7H11ClO3; molecular weight 178.61 g/mol) [1]. This compound functions as a heterobifunctional reagent possessing both an acyl chloride moiety and a methyl ester group, enabling sequential, chemoselective derivatization strategies . The target compound is commercially available at typical purity levels of 95–97% and exhibits physical properties including a boiling point of 76 °C at 0.8 mmHg, density of approximately 1.148–1.149 g/mL at 20–25 °C, and a refractive index (n20/D) of 1.4470 [1].

Why Methyl Adipoyl Chloride (35444-44-1) Cannot Be Replaced by Generic Acyl Chlorides


Generic acyl chlorides or symmetrical diacid chlorides cannot substitute for methyl adipoyl chloride in applications requiring orthogonal, sequential reactivity. The target compound's dual functional architecture—an acyl chloride terminus for rapid nucleophilic substitution and a methyl ester terminus for controlled hydrolysis or orthogonal coupling—is structurally unique within the adipate-derived reagent class . Direct replacement with adipoyl chloride (a symmetrical C6 diacyl chloride) eliminates the methyl ester handle, precluding stepwise polymer chain extension or asymmetric linker construction . Substitution with shorter-chain analogs such as methyl 5-chloro-5-oxopentanoate (methyl glutaryl chloride, CAS 1501-26-4) introduces a C5 backbone with altered chain flexibility, hydrophobicity (LogP), and spatial separation between functional groups, which directly impacts polymer crystallinity, degradation kinetics, and drug conjugate linker length [1]. The evidence presented in Section 3 quantifies these differences across multiple application-relevant dimensions.

Quantitative Differentiation Evidence: Methyl Adipoyl Chloride (35444-44-1) vs. Closest Analogs


Methyl Adipoyl Chloride as a Defined PROTAC Linker Building Block

Methyl adipoyl chloride is specifically documented and commercially positioned as a PROTAC (Proteolysis-Targeting Chimera) linker building block, whereas structurally similar acyl chlorides without the dual acyl chloride/ester functionality lack this explicit application designation . This application-specific classification provides procurement justification for targeted protein degradation research programs where linker length and functional group topology directly influence ternary complex formation and degradation efficiency. The C6 adipate backbone provides a defined linker length distinct from shorter-chain alternatives .

PROTAC Targeted Protein Degradation Linker Chemistry

Heterobifunctional Architecture Enables Orthogonal Derivatization

Methyl adipoyl chloride possesses a heterobifunctional architecture (acyl chloride + methyl ester) that enables sequential, chemoselective derivatization, a capability absent in symmetrical diacid chlorides such as adipoyl chloride . The acyl chloride terminus reacts rapidly with nucleophiles (amines, alcohols) under mild conditions, while the methyl ester group remains intact for subsequent hydrolysis to a carboxylic acid or orthogonal activation. This dual functionality allows controlled, stepwise polymer chain extension or asymmetric linker construction. In contrast, adipoyl chloride (CAS 111-50-2) presents two identical acyl chloride termini, yielding symmetrical coupling without the capacity for sequential, differential functionalization [1].

Polymer Synthesis Step-growth Polymerization Biomaterials

Backbone Chain Length Differentiation vs. Glutarate Analog

Methyl adipoyl chloride (C7, adipate backbone) differs from its shorter-chain C6 analog methyl 5-chloro-5-oxopentanoate (methyl glutaryl chloride, CAS 1501-26-4) by exactly one methylene unit in the aliphatic backbone [1]. This structural difference produces measurable physicochemical distinctions: the C6 adipate backbone yields a calculated LogP of approximately 1.48520 and a topological polar surface area (PSA) of 43.37 Ų, whereas the C5 glutarate analog exhibits a molecular weight of 164.59 g/mol and correspondingly lower LogP [2]. In polymer applications, the additional methylene unit alters chain flexibility, crystallinity, and hydrolytic degradation profiles of resulting polyesters and polyamides .

Linker Chemistry Polymer Properties Chain Flexibility

Quantitative Physical Property Specifications for Quality Control

Methyl adipoyl chloride is characterized by defined, literature-verified physical property specifications that enable rigorous incoming quality control and identity verification . These include: density 1.148–1.149 g/mL at 20–25 °C, boiling point 76 °C at 0.8 mmHg, refractive index n20/D 1.4470, and commercial purity specifications of 96–97% . These quantitative benchmarks are less consistently documented for custom-synthesized or niche analogs such as 3-methyladipoyl chloride (CAS 44987-62-4), where physical property data remain sparse or proprietary .

Quality Control Analytical Chemistry Procurement Specifications

Optimal Application Scenarios for Methyl Adipoyl Chloride (35444-44-1) Based on Evidence


PROTAC Linker Synthesis for Targeted Protein Degradation Research

Methyl adipoyl chloride is explicitly designated as a PROTAC linker building block, providing a defined C6 adipate spacer length for conjugation of E3 ligase ligands to target protein-binding moieties . In PROTAC development, linker length and composition critically influence ternary complex formation and degradation efficiency. The heterobifunctional architecture enables sequential conjugation: the acyl chloride terminus couples to an amine-containing ligand, while the methyl ester group remains available for subsequent hydrolysis and coupling to the second ligand component. Procurement of this specific compound ensures compatibility with established PROTAC synthetic protocols and reduces the experimental variability associated with custom linker synthesis .

Step-Growth Synthesis of Tailored Biodegradable Polyesters and Polyamides

In polymer chemistry, methyl adipoyl chloride serves as a heterobifunctional monomer enabling controlled step-growth polymerization for biodegradable polyesters and poly(ester amide)s with tailored properties . The C6 adipate backbone introduces a defined aliphatic segment that influences polymer crystallinity, mechanical flexibility, and hydrolytic degradation kinetics. The pendant methyl ester group can be preserved during initial polymerization and subsequently hydrolyzed to introduce carboxylic acid functionality for further derivatization or to modulate hydrophilicity. This compound is particularly valuable when synthesizing amphiphilic block copolymers or functionalized biomaterials for drug delivery and tissue engineering applications .

Synthesis of Asymmetric Heme-Mimetic sGC Activator Derivatives

Methyl adipoyl chloride has been specifically employed as a reagent for synthesizing improved heme-mimetic compounds based on BAY 58-2667 (cinaciguat), a soluble guanylyl cyclase (sGC) activator . The compound enables introduction of the C6 adipate-derived moiety into heme-mimetic scaffolds, which modulates pharmacological properties and sGC activation profiles. This application-specific documentation provides procurement justification for medicinal chemistry programs focused on cardiovascular therapeutics, where alternative acyl chlorides lacking this documented use would require additional synthetic validation .

Analytical Derivatization for Enhanced Chromatographic Detection

Methyl adipoyl chloride functions as a derivatization reagent in analytical chemistry applications, improving the detectability of target analytes in chromatographic techniques including HPLC and GC . The compound reacts with nucleophilic functional groups (amines, alcohols, thiols) to introduce a chromophoric or mass-enhancing tag that enhances sensitivity and specificity in trace analysis. This application is particularly relevant for environmental monitoring and pharmaceutical quality control laboratories requiring validated derivatization protocols with established reagents. The defined physical properties (boiling point, refractive index) facilitate reliable handling and method reproducibility .

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